molecular formula C12H17BrN2O2 B8327670 5-Bromo-3-cyclohexyl-1,6-dimethyluracil

5-Bromo-3-cyclohexyl-1,6-dimethyluracil

Cat. No. B8327670
M. Wt: 301.18 g/mol
InChI Key: ZODIECFRDACBRI-UHFFFAOYSA-N
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Patent
US05733849

Procedure details

5-bromo-3-cyclohexyl-1,6-dimethyluracil; 3-cyclohexyl-5,6-trimethyleneuracil; 5-bromo-3-isopropyl-6-methyluracil; 3-tert-butyl-5-chloro-6-methyluracil;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=[O:17])[N:4]([CH:11]2[CH2:16]CC[CH2:13][CH2:12]2)[C:5](=[O:10])[N:6](C)[C:7]=1[CH3:8].C1CCC(N2C(=O)NC3CCCC=3C2=O)CC1.BrC1C(=O)N(C(C)C)C(=O)NC=1C.C(N1C(=O)C(Cl)=C(C)NC1=O)(C)(C)C>>[Br:1][C:2]1[C:3](=[O:17])[N:4]([CH:11]([CH2:12][CH3:13])[CH3:16])[C:5](=[O:10])[NH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(N(C(N(C1C)C)=O)C1CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(N(C(NC1C)=O)C(C)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N1C(NC(=C(C1=O)Cl)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C(N(C(NC1C)=O)C(C)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.